Hexane-1,6-diamine Dihydroiodide

Description

BenchChem offers high-quality Hexane-1,6-diamine Dihydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexane-1,6-diamine Dihydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

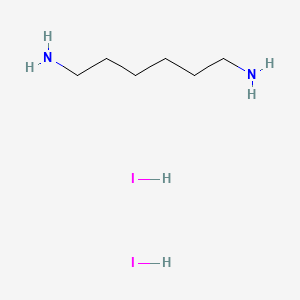

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexane-1,6-diamine;dihydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2HI/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZXDFQTNLTDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.I.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942282 | |

| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20208-23-5 | |

| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexane-1,6-diamine Dihydroiodide (HDADI) in Perovskite Optoelectronics: A Comprehensive Technical Guide

Executive Summary

The rapid evolution of organic-inorganic halide perovskite solar cells (PSCs) and light-emitting diodes (LEDs) has been bottlenecked by intrinsic material instabilities, surface defects, and non-radiative recombination. Hexane-1,6-diamine Dihydroiodide (HDADI) —also known as 1,6-hexanediammonium diiodide—has emerged as a transformative bifunctional spacer and surface modifier. By facilitating the formation of robust Dion–Jacobson (DJ) 2D perovskite phases and passivating uncoordinated surface defects, HDADI fundamentally alters the charge-extraction dynamics and environmental stability of perovskite devices.

This guide synthesizes the chemical properties, mechanistic causality, and validated experimental protocols for integrating HDADI into advanced perovskite architectures.

Chemical Profile and Material Properties

HDADI is a linear, aliphatic diammonium salt. Its molecular architecture features a flexible six-carbon alkyl chain terminated by two primary ammonium groups, which are critical for its function as a bidentate ligand in perovskite crystal lattices.

Table 1: Physicochemical Properties of HDADI

| Property | Specification |

| Chemical Name | Hexane-1,6-diamine Dihydroiodide |

| Synonyms | 1,6-Hexanediammonium diiodide; Hexamethylenediamine dihydroiodide |

| CAS Number | 20208-23-5 |

| Molecular Formula | C₆H₁₆N₂·2HI (or C₆H₁₈I₂N₂) |

| Molecular Weight | 372.03 g/mol |

| Appearance | White to light yellow/orange crystalline powder |

| Purity Standard | >95.0% (typically >99.5% for high-efficiency PSCs) |

| Structural Role | Divalent spacer cation for Dion-Jacobson (DJ) 2D phases |

Mechanistic Insights: Causality in Defect Passivation and Phase Engineering

To utilize HDADI effectively, researchers must understand the thermodynamic and electrostatic mechanisms driving its interaction with the perovskite lattice.

Dion-Jacobson (DJ) Phase Formation vs. Ruddlesden-Popper (RP)

Unlike traditional monovalent spacer cations (e.g., butylammonium) that form Ruddlesden-Popper (RP) 2D phases characterized by weak van der Waals interactions between adjacent organic layers, HDADI is a divalent cation (

Electrostatic Defect Passivation and Oxidation Shielding

In both lead-based and tin-based perovskites, uncoordinated halides and metal vacancies act as deep-level trap states, causing non-radiative recombination.

-

Hydrogen Bonding: The

groups of HDADI form strong hydrogen bonds ( -

Oxidation Suppression in Tin Perovskites: In

systems, the rapid oxidation of

Interface Engineering and Wettability

When applied as a surface treatment on 3D perovskites, HDADI reconstructs the surface into a 2D DJ phase. This modification dramatically reduces surface roughness. Furthermore, despite the hydrophobic nature of standard Hole Transport Layer (HTL) solvents like chlorobenzene, the specific hydrophilic nature of the HDADI-modified surface surprisingly improves the wettability of the Spiro-OMeTAD precursor[4]. This eliminates interfacial voids, ensuring seamless physical contact and accelerating hole extraction.

Caption: Mechanistic pathway of HDADI in passivating defects and engineering perovskite interfaces.

Self-Validating Experimental Protocols

The following protocols are synthesized from authoritative literature to ensure reproducible, high-fidelity integration of HDADI into perovskite workflows.

Protocol 1: Synthesis and Purification of HDADI Precursor

Purpose: To synthesize high-purity HDADI from commercially available reagents, ensuring no residual acid contaminants that could degrade the perovskite.[5]

-

Preparation: Dissolve

of 1,6-hexanediamine (98% purity) in -

Acid Addition: Transfer the flask to an ice bath (

). Slowly add -

Reaction: Allow the mixture to stir for an additional 30 minutes at

to ensure complete protonation of the diamine. -

Recovery: Remove the solvent by rotary evaporation at

under reduced pressure. -

Purification: Rinse the resulting precipitate thoroughly with diethyl ether to remove unreacted starting materials and residual iodine. Dry the white/light-yellow powder in a vacuum oven at

overnight.

Protocol 2: HDADI Surface Modification for Spiro-OMeTAD Interface Engineering

Purpose: To form a 2D DJ capping layer on a 3D perovskite film to enhance PCE and stability.[6]

-

Solution Preparation: Dissolve HDADI in anhydrous isopropanol (IPA) to create a moderate concentration solution (typically

to -

Deposition: Spin-coat the HDADI/IPA solution dynamically onto the annealed 3D perovskite film (e.g., at 4000 rpm for 20 seconds).

-

Thermal Annealing: Anneal the treated film at

for 5–10 minutes to drive the reaction between HDADI and excess -

HTL Application: Spin-coat the Spiro-OMeTAD solution (dissolved in chlorobenzene with standard Li-TFSI and tBP additives) directly onto the modified perovskite surface.

Caption: Step-by-step workflow for HDADI surface modification in perovskite solar cells.

Quantitative Performance Metrics

The integration of HDADI yields measurable improvements in both device efficiency and film morphology. Table 2 summarizes the comparative data derived from recent authoritative studies on HDADI-modified interfaces[6][7].

Table 2: Impact of HDADI Modification on Lead-Based PSC Performance

| Metric | Pristine 3D Perovskite | HDADI-Modified Perovskite | Physical Implication |

| Power Conversion Efficiency (PCE) | 20.25% (±0.85%) | 22.28% (±0.53%)[Champ: 23.08%] | Reduced non-radiative recombination |

| Open-Circuit Voltage ( | 1.11 V | 1.16 V | Passivation of deep-level trap states |

| Fill Factor (FF) | 77.32% | 82.79% | Improved series resistance via better HTL contact |

| Built-in Potential ( | 1.00 V | 1.05 V | Favorable energy band alignment |

| Perovskite Surface Roughness | 19.4 nm | 15.8 nm | Smoother surface for uniform HTL coating |

| Spiro-OMeTAD Roughness | 7.54 nm | 6.53 nm | Elimination of interfacial voids |

Note: In tin-based (

Conclusion

Hexane-1,6-diamine Dihydroiodide (HDADI) represents a paradigm shift in perovskite interface engineering. By enforcing the formation of Dion-Jacobson 2D phases, it bypasses the structural vulnerabilities of traditional Ruddlesden-Popper spacers. Its dual ammonium groups provide a self-validating mechanism for defect passivation—simultaneously neutralizing uncoordinated halides, shielding against oxidation, and optimizing the topographical wettability for subsequent charge transport layers. For researchers aiming to break the 23% PCE barrier while ensuring long-term operational stability, HDADI is an indispensable molecular tool.

References

-

Binek, A. (2017). Synthesis and Characterization of Novel Perovskite Materials for Solar Cell Applications. LMU Munich. Available at: [Link]

-

Ma, B., et al. (2020). Passivating Charged Defects with 1,6-Hexamethylenediamine To Realize Efficient and Stable Tin-Based Perovskite Solar Cells. The Journal of Physical Chemistry C. Available at:[Link]

-

Qin, X., et al. (2020). Compositional optimization of mixed cation Dion–Jacobson perovskites for efficient green light emission. Journal of Materials Chemistry C (RSC Publishing). Available at:[Link]

-

Xiao, Y., et al. (2024). Improved contact of “Spiro-OMeTAD/perovskite” interface by hydrophilic 1, 6-hexanediammonium diiodide molecule and the accelerated charge extraction processes. Applied Physics Letters, AIP Publishing. Available at:[Link]

Sources

- 1. figshare.com [figshare.com]

- 2. Ligand Engineering in Tin-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. sciprofiles.com [sciprofiles.com]

- 7. researchgate.net [researchgate.net]

- 8. Compositional optimization of mixed cation Dion–Jacobson perovskites for efficient green light emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Physicochemical Characterization and Stoichiometric Control of 1,6-Diaminohexane Dihydroiodide

The following technical guide is structured to serve researchers and drug development professionals, focusing on the rigorous physicochemical characterization and stoichiometric control of 1,6-Diaminohexane Dihydroiodide.

Executive Summary

1,6-Diaminohexane Dihydroiodide (CAS: 20208-23-5) is a critical organic-inorganic precursor used primarily in the synthesis of low-dimensional perovskite semiconductors and as a stable diamine source in pharmaceutical linker chemistry. Its utility depends entirely on precise stoichiometric integrity—specifically, the maintenance of a strict 1:2 molar ratio between the diamine base and the hydroiodic acid counterion. Deviations toward the monohydroiodide form can catastrophically alter crystal lattice parameters in perovskites or stoichiometry in drug conjugation. This guide outlines the molecular architecture, synthesis logic, and self-validating analytical protocols required to ensure >99.5% purity.

Part 1: Molecular Architecture & Stoichiometry

Chemical Identity

The compound consists of a linear hexamethylene chain terminated by two primary ammonium groups, each charge-balanced by an iodide anion. Unlike its hygroscopic free base (1,6-diaminohexane), the dihydroiodide salt offers enhanced thermal stability and resistance to oxidation, making it an ideal solid-state precursor.

| Property | Specification |

| IUPAC Name | Hexane-1,6-diammonium iodide |

| Common Name | 1,6-Diaminohexane Dihydroiodide |

| CAS Number | 20208-23-5 |

| Molecular Formula | |

| Appearance | White to off-white crystalline powder |

| Solubility | High in Water, DMSO, DMF; Low in Ethanol, Isopropanol |

Molecular Weight Calculation

Accurate dosing in drug development and materials science requires precise molecular weight derivation based on standard atomic weights.

Stoichiometric Breakdown:

-

1,6-Diaminohexane (

):-

6 Carbon:

-

16 Hydrogen:

-

2 Nitrogen:

-

Subtotal:116.21 g/mol

-

-

Hydroiodic Acid (HI) x 2:

-

2 Hydrogen:

-

2 Iodine:

-

Subtotal:255.82 g/mol

-

Total Molecular Weight:

Part 2: Synthesis & Salt Formation Protocol

The Challenge of Stoichiometry

The primary risk in synthesizing this salt is the formation of the monohydroiodide (

Experimental Workflow

Reagents:

-

1,6-Diaminohexane (99%+ purity).[1]

-

Hydroiodic acid (57 wt. % in water, stabilized).

-

Solvents: Ethanol (cold), Diethyl Ether (anhydrous).

Step-by-Step Methodology:

-

Dissolution (Base): Dissolve 10.0 g (0.086 mol) of 1,6-diaminohexane in 50 mL of ethanol at

. Keeping the base dilute prevents localized heating during acidification. -

Acidification (Stoichiometric Excess): Slowly add 2.2 equivalents (0.189 mol) of Hydroiodic acid dropwise.

-

Why: A slight excess (10%) ensures all amine sites are protonated.

-

Observation: The solution will turn yellow/orange initially; this is normal.

-

-

Crystallization: Evaporate the solvent using a rotary evaporator at

under reduced pressure until a wet solid mass remains. -

Purification (The Critical Step):

-

Wash the crude solid with cold ethanol . The dihydroiodide is less soluble in cold ethanol than the impurities.

-

Wash 3x with diethyl ether to remove trace iodine (

) and residual free acid.

-

-

Drying: Dry in a vacuum oven at

for 12 hours.

Process Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

Figure 1: Synthesis workflow emphasizing the purification step to remove excess iodine and ensure stoichiometric precision.

Part 3: Analytical Validation (E-E-A-T)

To ensure the material is suitable for high-sensitivity applications (e.g., drug linkers or solar cells), you must validate the salt form using a self-validating testing suite.

Proton NMR ( -NMR)

NMR confirms the structure and the protonation state.

-

Solvent: DMSO-

(prevents proton exchange seen in -

Diagnostic Signal: Look for the ammonium protons (

) as a broad triplet around 7.6–7.8 ppm . -

Integration Check: The ratio of the

-methylene protons (adjacent to Nitrogen, ~2.8 ppm) to the central methylene protons should be consistent with the structure.-

Failure Mode: If the integration of the ammonium peak is low (e.g., integrates to 3H instead of 6H relative to the chain), you likely have the monohydroiodide.

-

Elemental Analysis (CHN)

Quantitative combustion analysis is the gold standard for salt stoichiometry.

| Element | Theoretical % ( | Acceptance Range (+/- 0.4%) |

| Carbon | 19.37% | 18.97% – 19.77% |

| Hydrogen | 4.88% | 4.48% – 5.28% |

| Nitrogen | 7.53% | 7.13% – 7.93% |

Thermogravimetric Analysis (TGA)

Run TGA from

-

Success Criteria: No mass loss below

(confirms absence of water/solvents). -

Decomposition: Sharp onset typically

, indicating a stable ionic lattice.

Part 4: Applications in Research & Development

Perovskite Solar Cells (PSC)

In materials science, this compound acts as a spacer cation in Ruddlesden-Popper (2D) perovskites. The large organic cation (

-

Mechanism:[2] The diammonium ends anchor into the inorganic slab via hydrogen bonding with iodides, stabilizing the crystal structure against moisture.

Pharmaceutical Development

While less common as an API salt than HCl, the dihydroiodide form serves as a robust model for diamine linker chemistry in Antibody-Drug Conjugates (ADCs).

-

Linker Stability: The high stability of the dihydroiodide salt allows researchers to store the linker for long periods without amine oxidation (N-oxide formation) or carbamate formation from atmospheric

. -

Salt Screening: It is used in salt selection screens to evaluate the impact of counter-ion size (Iodide radius: 220 pm vs Chloride: 181 pm) on solubility and dissolution rates of diamine-containing drugs.

Figure 2: Dual-application pathway highlighting the compound's role in lattice stabilization and pharmaceutical linker chemistry.

References

Sources

The Role of Hexane-1,6-diamine Dihydroiodide (HDAI2) as a Spacer Cation in 2D/3D Perovskite Optoelectronics

An In-Depth Technical Guide for Materials Scientists, Device Engineers, and Drug Development Professionals

Executive Summary

The rapid evolution of organic-inorganic metal halide perovskites has revolutionized both photovoltaic (PV) energy harvesting and high-resolution radiation detection. However, the intrinsic thermodynamic instability and ion migration in three-dimensional (3D) perovskites remain significant hurdles. Enter Hexane-1,6-diamine Dihydroiodide (HDAI2) —a linear, bidentate diammonium spacer cation[1].

By introducing HDAI2 to the surface of 3D perovskites, researchers can engineer a robust 2D/3D heterostructure. Unlike traditional monoammonium cations that form Ruddlesden-Popper (RP) phases with weak van der Waals gaps, HDAI2 forms a Dion-Jacobson (DJ) phase [2]. This structural rigidity eliminates van der Waals gaps, yielding two transformative outcomes:

-

For Materials Scientists: It dramatically boosts the Power Conversion Efficiency (PCE) of solar cells beyond 23% by passivating surface defects and accelerating charge extraction[3].

-

For Drug Development Professionals: It enables the creation of ultra-stable, high-yield X-ray scintillators. These advanced detectors allow for lower-dose, higher-resolution X-ray crystallography, preserving fragile protein structures during the structure-based drug design (SBDD) process[4].

Mechanistic Grounding: The Chemistry of HDAI2

Dion-Jacobson (DJ) Phase Formation

In 2D perovskites, the inorganic lead-halide octahedral slabs

Defect Passivation and Interfacial Engineering

Uncoordinated

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of HDAI2 and its integration into a functional device architecture.

Protocol 1: Synthesis of Hexane-1,6-diamine Dihydroiodide (HDAI2)

Causality Note: High-purity synthesis is mandatory. Unreacted diamines or residual water act as moisture-ingress points and non-radiative recombination centers.

-

Dissolution: Dissolve 260.9 mg of 1,6-hexanediamine (HDA, >98% purity) in 5 mL of anhydrous methanol under ambient conditions[7].

-

Thermal Control: Transfer the flask to an ice bath (0 °C). The subsequent acid-base neutralization is highly exothermic; maintaining 0 °C prevents solvent boiling and side reactions.

-

Protonation: Slowly add 1 mL of hydriodic acid (HI, 33 wt% in water) dropwise under continuous magnetic stirring.

-

Equilibration: Maintain stirring for an additional 30 minutes at 0 °C to ensure complete protonation of both terminal amine groups.

-

Recovery: Evaporate the solvents using a rotary evaporator at 40 °C under reduced pressure until a white-to-light-yellow crystalline precipitate forms[8].

-

Purification: Wash the recovered HDAI2 precipitate thoroughly with diethyl ether to remove any unreacted organic precursors, followed by vacuum drying overnight at 60 °C.

Protocol 2: Fabrication of HDAI2-Modified 2D/3D Heterojunctions

Causality Note: The concentration of HDAI2 dictates the thickness of the 2D layer. Excessive thickness impedes out-of-plane charge transport due to the insulating nature of the aliphatic carbon chain.

-

3D Perovskite Base: Spin-coat the primary 3D perovskite precursor (e.g.,

) onto the substrate and anneal at 150 °C to achieve full crystallization. Allow the film to cool to room temperature. -

Spacer Solution Preparation: Dissolve the synthesized HDAI2 powder in isopropanol (IPA) at an optimized moderate concentration (typically 2–5 mg/mL).

-

Dynamic Spin-Coating: Dispense 50 µL of the HDAI2 solution dynamically onto the spinning 3D perovskite film at 4000 rpm for 30 seconds.

-

Phase Transition Annealing: Anneal the film at 100 °C for 10 minutes. Self-Validation: Grazing-incidence X-ray diffraction (GIXRD) should reveal a new low-angle diffraction peak corresponding to the DJ 2D phase.

-

HTL Deposition: Spin-coat the Spiro-OMeTAD solution. Observe the improved wetting dynamics compared to a pristine 3D film[6].

Quantitative Data Presentation

The integration of HDAI2 yields measurable improvements in both optoelectronic performance and physical morphology.

Table 1: Photovoltaic Performance Metrics of HDAI2-Modified Devices [3]

| Metric | Control (3D Perovskite) | HDAI2-Modified (2D/3D) | Mechanistic Driver |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 20.25 ± 0.85% | 22.28 ± 0.53% (Champion: 23.08%) | Suppressed non-radiative recombination |

| Open-Circuit Voltage (

Table 2: Surface Morphology and Interfacial Contact [6]

| Parameter | Control | HDAI2-Modified | Impact on Device Physics |

|---|---|---|---|

| Perovskite Surface Roughness | 19.4 nm | 15.8 nm | Smoother interface for uniform HTL coating |

| Spiro-OMeTAD Roughness | 7.54 nm | 6.53 nm | Enhanced physical contact, lower series resistance |

| HTL Solution Wettability | Poor | Highly Improved | Eliminates interfacial voids and charge traps |

Interdisciplinary Impact: From Solar Cells to Drug Development

While HDAI2 is a staple in photovoltaics, its role in X-ray scintillators is highly relevant to drug development professionals.

Protein crystallography—the cornerstone of structure-based drug design (SBDD)—requires high-resolution X-ray diffraction to map target proteins. However, fragile protein crystals are highly susceptible to radiation damage. Scintillators utilizing diammonium spacer cations like HDAI2 exhibit massive exciton binding energies due to quantum and dielectric confinement within the 2D "quantum wells"[9].

This confinement translates to ultra-high light yields (often >40,000 photons/MeV) and rapid nanosecond decay times[10]. For preclinical imaging and crystallography, this means lower X-ray dose requirements and higher spatial resolution , directly preserving protein integrity during data collection and accelerating the drug discovery pipeline[11].

Mechanistic Pathway Visualization

The following diagram maps the logical relationships between HDAI2 application, intermediate physical changes, and final interdisciplinary outcomes.

Fig 1. Mechanistic pathways of HDAI2 spacer cations enhancing perovskite optoelectronic devices.

References

-

Xiao, Y., et al. (2024). Improved contact of “Spiro-OMeTAD/perovskite” interface by hydrophilic 1, 6-hexanediammonium diiodide molecule and the accelerated charge extraction processes. Applied Physics Letters, AIP Publishing. 3

-

Binek, A. (2017). Synthesis and Characterization of Novel Perovskite Materials for Solar Cell Applications. LMU München. 7

-

TCI Chemicals (2025). Hexane-1,6-diamine Dihydroiodide | 20208-23-5.1

-

Zheng, Y., et al. (2025). Design principles of spacer cations for suppressing phase segregation in 2D halide perovskites. RSC Publishing. 2

-

Zhang, Y., et al. (2023). Two-Dimensional Metal Halides for X-Ray Detection Applications. PMC / National Institutes of Health. 4

Sources

- 1. Hexane-1,6-diamine Dihydroiodide | 20208-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Design principles of spacer cations for suppressing phase segregation in 2D halide perovskites - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06511A [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Two-Dimensional Metal Halides for X-Ray Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Prof. Mei Fang | Author [sciprofiles.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Hexane-1,6-diamine Dihydroiodide | CymitQuimica [cymitquimica.com]

- 9. Halide perovskite scintillators for X-ray detection: from structure to engineering - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Thermodynamic Stability of Hexane-1,6-diamine Dihydroiodide Powders

Introduction

Hexane-1,6-diamine dihydroiodide is an organic salt with the chemical formula C6H16N2·2HI.[1] It is formed by the reaction of hexane-1,6-diamine, a colorless solid with a strong amine odor, with hydroiodic acid.[2] This compound and its analogues are of interest in various fields, including materials science as components in perovskite solar cells and potentially in pharmaceutical development as active pharmaceutical ingredients (APIs) or intermediates.[3] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic stability of such powders is paramount. The stability of a solid-state material dictates its shelf-life, influences its processing behavior, and ultimately impacts the safety and efficacy of the final product.[4]

This guide provides an in-depth technical overview of the principles and methodologies for assessing the thermodynamic stability of Hexane-1,6-diamine Dihydroiodide powders. It is designed to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and reliable stability assessment.

Core Principles of Thermodynamic Stability in Solid-State Pharmaceuticals

The thermodynamic stability of a crystalline solid refers to its tendency to remain in its existing physical and chemical form under a given set of conditions. For a pharmaceutical powder, the most thermodynamically stable form is typically selected for development to ensure a consistent and reliable product over its shelf life.[5] However, in some cases, a metastable form with higher solubility might be chosen to improve bioavailability.[5] Instability can manifest in several ways:

-

Chemical Degradation: The breakdown of the molecule into impurities or related substances. This can be initiated by factors like heat, light, or reaction with atmospheric components.

-

Physical Transformation: Changes in the solid form, such as polymorphic transitions, loss of crystallinity (amorphization), or changes in particle size and morphology. These changes can significantly affect dissolution rates and bioavailability.[4]

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] This data is crucial for establishing recommended storage conditions and re-test periods.[6]

A Systematic Approach to Stability Assessment

A comprehensive evaluation of the thermodynamic stability of Hexane-1,6-diamine Dihydroiodide powder involves a multi-faceted analytical approach. The following workflow outlines a logical sequence of experiments designed to provide a complete stability profile.

Caption: A comprehensive workflow for assessing the thermodynamic stability of a pharmaceutical powder.

Key Analytical Techniques and Protocols

A combination of thermoanalytical and spectroscopic techniques is essential for a thorough stability assessment.[5][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is invaluable for identifying melting points, polymorphic transitions, and glass transitions.[4]

Experimental Protocol:

-

Accurately weigh 3-5 mg of Hexane-1,6-diamine Dihydroiodide powder into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact. An open pan or a pinhole-lidded pan may be used to observe the effects of evolved gases.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

-

Record the heat flow from ambient temperature to a temperature above the expected decomposition.

Data Interpretation:

-

A sharp endotherm typically indicates the melting of a crystalline solid. The onset temperature is the melting point.

-

Broad endotherms may suggest the loss of solvent or a glass transition.

-

Exotherms can indicate crystallization or decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5] It is used to determine the temperature at which the material begins to decompose and to quantify mass loss due to volatilization or degradation.

Experimental Protocol:

-

Weigh 5-10 mg of the powder into a TGA pan (ceramic or platinum).

-

Place the pan onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature.

Data Interpretation:

-

A step in the TGA curve represents a mass loss event. The temperature at which this occurs indicates the thermal stability.

-

The percentage of mass lost can help in identifying the nature of the leaving group or decomposition products. For diamine salts, initial mass loss may correspond to the loss of the acidic component (HI) or decomposition of the diamine itself.[8][9]

Powder X-Ray Diffraction (pXRD)

pXRD is a non-destructive technique that provides information about the crystalline structure of a material.[4] It is the gold standard for identifying different polymorphic forms and for detecting changes in crystallinity.

Experimental Protocol:

-

Gently pack the powder sample into a sample holder.

-

Place the holder in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam.

-

Scan over a range of 2θ angles (e.g., 5° to 40°) and record the diffraction pattern.

Data Interpretation:

-

A crystalline material will produce a unique diffraction pattern with sharp peaks at specific 2θ angles.

-

A change in the peak positions or the appearance of new peaks after a stability study indicates a polymorphic transformation.

-

A broad, featureless pattern (a "halo") is characteristic of an amorphous material.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[10] In stability testing, it is used to determine the purity of the sample and to detect and quantify any degradation products.

Experimental Protocol:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. This often involves reverse-phase chromatography.[10]

-

Prepare solutions of the Hexane-1,6-diamine Dihydroiodide powder at a known concentration.

-

Inject the solutions into the HPLC system.

-

Monitor the eluent with a suitable detector (e.g., UV-Vis).

-

Quantify the peak areas to determine the purity and the concentration of any impurities.

Interpreting Stability Data: A Holistic View

The true power of these techniques lies in their combined application. For instance, a change in the DSC thermogram after storage at elevated temperatures might be correlated with the appearance of new peaks in the pXRD pattern, confirming a polymorphic transition. Simultaneously, HPLC analysis might reveal an increase in a specific impurity, indicating a chemical degradation pathway.

| Parameter | Technique | Pre-Stress Analysis | Post-Stress Analysis (40°C/75% RH, 4 weeks) | Interpretation |

| Melting Point | DSC | 210.5 °C | 205.1 °C | Lowering and broadening of the melting endotherm suggest a decrease in purity or a change in crystal structure. |

| Decomposition Onset | TGA | 235.2 °C | 228.9 °C | A lower decomposition temperature indicates reduced thermal stability. |

| Crystalline Form | pXRD | Form I (peaks at 10.2, 15.5, 20.8° 2θ) | Mixture of Form I and Form II (new peaks at 12.1, 18.3° 2θ) | Evidence of a polymorphic transformation under stress conditions. |

| Purity | HPLC | 99.8% | 98.2% | Decrease in purity confirms chemical degradation. |

| Major Degradant | HPLC-MS | Not Detected | 1.1% (m/z identified) | Identification of a specific degradation product. |

Note: The data in this table is illustrative and not based on specific experimental results for Hexane-1,6-diamine Dihydroiodide.

Potential Degradation Pathways

For diamine salts, several degradation pathways can be hypothesized. Thermal stress may lead to dehydrohalogenation, followed by potential cyclization or polymerization of the diamine.[11][12] The presence of oxygen could lead to oxidative degradation.

Caption: Hypothetical degradation pathways for Hexane-1,6-diamine Dihydroiodide.

Regulatory Context: ICH Guidelines

For pharmaceutical applications, stability testing must be conducted in accordance with guidelines from the International Council for Harmonisation (ICH).[13] The ICH Q1A(R2) guideline specifies the conditions for long-term and accelerated stability studies.[14][15]

-

Long-Term Testing: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[14]

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[14]

These studies are performed on at least three primary batches to ensure the robustness and reproducibility of the manufacturing process.[6]

Conclusion

The assessment of the thermodynamic stability of Hexane-1,6-diamine Dihydroiodide powder is a critical activity for ensuring its quality, safety, and efficacy in any application. A systematic approach, employing a suite of complementary analytical techniques such as DSC, TGA, pXRD, and HPLC, is essential for a comprehensive understanding. By not only generating data but also understanding the underlying principles of these techniques and the potential degradation pathways, researchers can confidently establish appropriate storage and handling conditions, predict shelf-life, and ensure the consistent performance of this important chemical compound.

References

- Recent Advances in Solid-State Analysis of Pharmaceuticals. (2018). Google Scholar.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.

- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025). ECA Academy.

- Pearce, R. (2024).

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).

- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025).

- Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (n.d.).

- Characterization of the Thermal Degradation of Selected Energetic Materials and Mixtures by Rapid-Scan Fourier Transform Infrared Spectroscopy. (n.d.).

- Mathew, S., Nair, C. G. R., & Ninan, K. N. (1991). Thermal Decomposition Studies on Amine Complexes of Copper(II) Nitrate in Solid State. Bulletin of the Chemical Society of Japan, 64(10), 3207-3209.

- Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1882-1889.

- Hexane-1,6-diamine Dihydroiodide. (n.d.). CymitQuimica.

- Chapter 3. Analytical Techniques in Solid-state Characterization. (n.d.).

- Analytical Techniques In Stability Testing. (2025).

- Hexane-1,6-diamine Dihydroiodide 20208-23-5. (n.d.). TCI (Shanghai) Development Co., Ltd.

- Hexane-1,6-diammonium iodide 20208-23-5. (n.d.). Sigma-Aldrich.

- Hexane-1,6-diammonium dinitrate. (n.d.).

- Hexamethylenediamine. (n.d.). Wikipedia.

- Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). (n.d.). Cheméo.

- Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. (2017).

- 1,6-Hexanediamine. (n.d.). NIST WebBook.

Sources

- 1. Hexane-1,6-diamine Dihydroiodide | CymitQuimica [cymitquimica.com]

- 2. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. Hexane-1,6-diammonium iodide 20208-23-5 [sigmaaldrich.com]

- 4. rroij.com [rroij.com]

- 5. Recent Advances in Solid-State Analysis of Pharmaceuticals [openpharmaceuticalsciencesjournal.com]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. academic.oup.com [academic.oup.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Hexane-1,6-diamine Dihydroiodide CAS number and safety data sheet

An In-depth Technical Guide to Hexane-1,6-diamine Dihydroiodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hexane-1,6-diamine Dihydroiodide, focusing on its chemical identity, safety profile, and handling protocols. As a salt of the widely used monomer Hexamethylenediamine, this compound has applications in materials science and chemical synthesis, particularly in areas like perovskite solar cells.[1] This document synthesizes available data to provide a robust framework for its safe and effective use in a laboratory setting.

Chemical Identity and Properties

Hexane-1,6-diamine Dihydroiodide is the salt formed from the reaction of the organic base Hexane-1,6-diamine (also known as Hexamethylenediamine) and hydroiodic acid.[1] While the parent diamine is a well-characterized commodity chemical, the dihydroiodide salt is a more specialized reagent.

CAS Number: The definitive CAS Registry Number for Hexane-1,6-diamine Dihydroiodide is 20208-23-5 .[1][2][3][4] This number should be used for all database searches and procurement activities. The CAS number for the parent compound, Hexane-1,6-diamine, is 124-09-4.[5][6][7][8][9]

Synonyms: This compound is also known by several other names, including:

-

1,6-Hexanediamine Dihydroiodide

-

Hexamethylenediamine Dihydroiodide[2]

-

Hexane-1,6-diammonium Iodide[2]

Physicochemical Properties: The properties of this compound are dictated by both the aliphatic diamine backbone and the iodide counter-ions. It typically appears as a white to light orange crystalline powder.[1]

| Property | Value | Source |

| CAS Number | 20208-23-5 | [1][2][3] |

| Molecular Formula | C₆H₁₈I₂N₂ (or C₆H₁₆N₂·2HI) | [1][2] |

| Molecular Weight | 372.03 g/mol | [1][2] |

| Appearance | White to light yellow/orange powder/crystal | [1] |

| Purity | Typically >95.0% | [1] |

| Solubility | No specific data found; however, the parent diamine is very soluble in water.[5][8][10] The salt form is expected to be water-soluble. |

Safety Data Sheet (SDS) Analysis and Hazard Profile

A complete, universally available Safety Data Sheet for Hexane-1,6-diamine Dihydroiodide is not consistently found across all databases. However, supplier-specific SDS and data from closely related compounds allow for the construction of a reliable safety profile. The primary hazards are associated with the corrosive nature of the parent diamine and the irritant properties of the salt.

GHS Classification (Synthesized): Based on available data, the compound is classified as hazardous.[3]

-

Hazard Pictograms:

Hazard Statements:

-

Some sources, likely considering the properties of the parent diamine, also list more severe hazards:

Causality Behind Hazards: The corrosive and irritant nature of Hexane-1,6-diamine Dihydroiodide stems from the properties of its parent compound, Hexamethylenediamine. Aliphatic amines are basic and can cause significant chemical burns to skin and mucous membranes.[6] While the formation of a salt with hydroiodic acid neutralizes the amine, the resulting compound can still release the parent amine or be corrosive in its own right, especially upon contact with moisture. The iodide component itself can cause irritation and, in cases of chronic exposure or ingestion, may affect the thyroid.[11][12]

Safe Handling and Experimental Protocols

A self-validating safety protocol involves assuming the highest potential risk indicated by the available data and employing engineering controls and Personal Protective Equipment (PPE) to mitigate it.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. The following diagram outlines the mandatory PPE for handling this compound.

Caption: Mandatory PPE for handling Hexane-1,6-diamine Dihydroiodide.

Step-by-Step Handling Protocol

This protocol is designed for weighing and preparing a solution from the solid compound.

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a calibrated chemical fume hood is operational.

-

Confirm the location of the nearest safety shower and eyewash station.

-

Don all required PPE as outlined in the diagram above.

-

-

Handling the Solid:

-

Conduct all manipulations of the solid powder inside the chemical fume hood to prevent inhalation of dust.[3]

-

Use a spatula to carefully transfer the desired amount of Hexane-1,6-diamine Dihydroiodide from the stock bottle to a tared weigh boat.

-

Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

-

Promptly and securely close the stock bottle.

-

-

Preparing a Solution:

-

Place a beaker containing the desired solvent on a stir plate within the fume hood.

-

Carefully add the weighed powder to the solvent while stirring.

-

Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

-

Allow the solution to fully dissolve. The process may be exothermic; monitor the temperature.

-

-

Cleanup and Waste Disposal:

-

Wipe down the spatula and work surface with a damp cloth.

-

Dispose of all contaminated materials (weigh boat, gloves, wipes) in a designated hazardous waste container.

-

Wash hands thoroughly after removing gloves.[3]

-

Emergency Procedures

Rapid and correct response to an exposure is critical.

-

Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][13] If skin irritation occurs or persists, seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][14] If the person feels unwell or breathing is difficult, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Requirements: Keep the container tightly closed.[3]

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][15] The material may be hygroscopic, so protection from moisture is critical.[3][16] Some suppliers recommend storing under an inert gas.[3]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the decision-making and operational flow for working safely with hazardous chemical reagents like Hexane-1,6-diamine Dihydroiodide.

Caption: Logical workflow for safe handling of hazardous laboratory chemicals.

References

-

Hexamethylenediamine 100% Safety Data Sheet. NextSDS. [Link]

-

Hexane-1,6-diamine Dihydroiodide >95.0%(T) 5g. Laboratorium Discounter. [Link]

-

HEXAMETHYLENEDIAMINE CAS N°: 124-09-4. OECD. [Link]

-

Safety data sheet - Hexamethylenediamine 100%. BASF. [Link]

-

Safety Data Sheet: Hexamethylene diamine. Carl ROTH. [Link]

-

hexane-1,6-diamine. ChemBK. [Link]

-

Is Iodized Salt Bad for You? MedicineNet. [Link]

-

Hexamethylenediamine. Wikipedia. [Link]

-

Hexamethylenediamine CAS# 124-09-4: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. [Link]

-

Iodine: Inhalation Hazards, Detection and Protection. California Department of Justice. [Link]

-

Iodine and potassium iodide (strong iodine) (oral route). Mayo Clinic. [Link]

Sources

- 1. Hexane-1,6-diamine Dihydroiodide | CymitQuimica [cymitquimica.com]

- 2. Hexane-1,6-diammonium iodide 20208-23-5 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Hexane-1,6-diamine Dihydroiodide >95.0%(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. download.basf.com [download.basf.com]

- 7. echemi.com [echemi.com]

- 8. Hexamethylenediamine | 124-09-4 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. scent.vn [scent.vn]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. oag.ca.gov [oag.ca.gov]

- 13. nextsds.com [nextsds.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

Precision Optical Bandgap Tuning in Dion-Jacobson Perovskites using Hexane-1,6-diamine Dihydroiodide

Topic: Optical Bandgap Tuning with Hexane-1,6-diamine Dihydroiodide Spacers Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Photovoltaic Researchers, Drug Development Professionals (in material synthesis contexts)

Executive Summary

The stability-efficiency trade-off in metal halide perovskites remains a critical bottleneck for commercial photovoltaics. Hexane-1,6-diamine Dihydroiodide (HDADI) , a divalent organic spacer, offers a robust solution by facilitating the formation of Dion-Jacobson (DJ) 2D perovskite phases. Unlike Ruddlesden-Popper (RP) phases, which rely on weak van der Waals forces, DJ phases utilize strong hydrogen bonding between the diammonium cation and the inorganic lead-halide octahedra, eliminating the van der Waals gap and enhancing structural rigidity.

This guide details the protocol for utilizing HDADI to engineer the optical bandgap of quasi-2D perovskites

Mechanistic Foundations

The Chemical Spacer: HDADI

Hexane-1,6-diamine Dihydroiodide (

-

Role: Elimination of the van der Waals gap seen in monoammonium (RP) spacers (e.g., Butylammonium).

-

Effect: Reduces lattice strain and improves charge transport across layers compared to RP phases.

Quantum Confinement and Bandgap Tuning

The optical bandgap (

-

Low n-value (n=1): Strongest confinement. The exciton binding energy is high (>300 meV), resulting in a wide bandgap (~2.4 eV).

-

High n-value (n>5): Weak confinement. The material behaves like a bulk 3D perovskite (

), with a bandgap approaching 1.55 eV.

The tuning is achieved not by changing the chemical identity, but by changing the stoichiometry to target specific layer thicknesses (

Figure 1: Logical flow of bandgap tuning via stoichiometric control of the 'n' value in Dion-Jacobson perovskites.

Experimental Protocols

Precursor Synthesis: HDADI Salt

Note: While commercially available (TCI, Sigma), in-house synthesis ensures high purity critical for optoelectronic devices.

Reagents:

-

1,6-Hexanediamine (98%+)

-

Hydriodic acid (HI) (57 wt% in water, stabilized)

-

Ethanol (Anhydrous) & Diethyl Ether

Protocol:

-

Dissolution: Dissolve 10 mmol of 1,6-Hexanediamine in 20 mL of ethanol in a round-bottom flask kept in an ice bath (

). -

Acidification: Dropwise add 22 mmol of HI (slight excess) to the stirring amine solution. An exothermic reaction will occur; maintain temperature

. -

Precipitation: Stir for 2 hours. Evaporate the solvent using a rotary evaporator at

until a white/yellowish precipitate forms. -

Washing: Wash the raw solid 3 times with copious diethyl ether to remove unreacted iodine and amine.

-

Recrystallization: Dissolve in minimal hot ethanol and reprecipitate with diethyl ether.

-

Drying: Dry in a vacuum oven at

for 24 hours. Store in a nitrogen-filled glovebox.

Film Fabrication: Stoichiometric Tuning

To tune the bandgap, you must prepare precursor solutions targeting specific

Solvent System: DMF:DMSO (4:1 volume ratio).

Concentration: 0.8 M (based on

Table 1: Stoichiometric Ratios for Bandgap Targeting

| Target n-value | Phase Type | Molar Ratio (HDADI : MAI : PbI2) | Approx. Bandgap (eV) | Visual Appearance |

| n = 1 | Pure 2D | 1 : 0 : 1 | ~2.42 | Yellow/Orange |

| n = 2 | Quasi-2D | 1 : 1 : 2 | ~2.15 | Reddish-Orange |

| n = 3 | Quasi-2D | 1 : 2 : 3 | ~1.90 | Dark Red |

| n = 5 | Quasi-2D | 1 : 4 : 5 | ~1.70 | Brown/Black |

| n = | 3D Bulk | 0 : 1 : 1 | ~1.55 | Black |

Deposition Protocol (Spin Coating):

-

Substrate Prep: Clean FTO/ITO glass (Detergent

Water -

Preheating: Preheat the precursor solution and substrate to

(Hot casting assists in vertically orienting the 2D layers). -

Spin Cycle:

-

Step 1: 1000 rpm for 10s (Spreading).

-

Step 2: 4000 rpm for 30s (Thinning).

-

-

Antisolvent: At 15 seconds into Step 2, rapidly drop 150

of Chlorobenzene or Anisole onto the center of the spinning substrate. -

Annealing: Immediately transfer to a hotplate at

for 10 minutes.

Figure 2: Step-by-step fabrication workflow for HDADI-based perovskite films.

Characterization & Validation

To validate the successful tuning of the bandgap, the following characterization steps are mandatory.

X-Ray Diffraction (XRD)[5][6]

-

Purpose: Confirm phase purity and

-value. -

Signature:

-

n=1: Look for equally spaced peaks at low angles (

), corresponding to the (00l) planes. The interlayer spacing ( -

Higher n: The low-angle peaks will shift or diminish, and dominant peaks at

(110) and

-

UV-Vis Spectroscopy (Tauc Plot)

-

Purpose: Quantitative bandgap determination.

-

Analysis:

-

Measure Absorbance (

) vs. Wavelength ( -

Convert to Energy (

). -

Plot

vs -

Extrapolate the linear edge to the x-axis to find

.

-

-

Validation: If your

film shows an absorption edge near 600nm (~2.0 eV) instead of 510nm (~2.4 eV), your film likely contains higher-

Photoluminescence (PL)

-

Purpose: Assess trap states and recombination kinetics.

-

Observation: A sharp emission peak should align with the absorption edge. A broad "tail" at lower energies indicates defect states (mid-gap traps), suggesting poor crystallization or oxidation of the HDADI spacer.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Cloudy/Milky Film | Anti-solvent timing incorrect | Adjust dripping time. If dripping too early, film crashes out. If too late, solvent evaporates unevenly. |

| Pinholes | Poor wettability or dust | UV-Ozone treat substrate for longer. Filter solution with 0.22 |

| Multiple PL Peaks | Phase segregation (Mixed n-phases) | This is common in quasi-2D. Use "Hot Casting" ( |

| Yellowing over time | Moisture degradation | HDADI is hygroscopic. Ensure encapsulation or storage in |

References

-

Li, X., et al. (2019). Dion-Jacobson Phase 2D Perovskite Solar Cells with Improved Stability and Efficiency. Nature Energy. [Link]

-

Mao, L., et al. (2019). Structural Diversity and Optoelectronic Properties of 2D Halide Perovskites. Chem. [Link][1][3][4][5][6][7][8][9]

-

Blancon, J.C., et al. (2017). Scaling law for excitons in 2D perovskite quantum wells. Nature Communications. [Link]

Sources

- 1. Hexane-1,6-diamine Dihydroiodide | 20208-23-5 | TCI AMERICA [tcichemicals.com]

- 2. Hexane-1,6-diamine Dihydroiodide >95.0%(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 3. Hexane-1,6-diamine Dihydroiodide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intermediate Phase Suppression with Long Chain Diammonium Alkane for High Performance Wide-Bandgap and Tandem Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Fabrication of High-Quality Hexane-1,6-diamine Dihydroiodide (HDDI) Thin Films via Spin Coating

Introduction: The Role of HDDI in Advanced Materials

Hexane-1,6-diamine Dihydroiodide (HDDI), also known as Hexamethylenediammonium diiodide, is an organic ammonium salt that has garnered significant interest as a building block in the fabrication of advanced semiconductor materials.[1][2] Specifically, it is employed as a spacer cation in the formation of 2D and layered Dion-Jacobson (DJ) phase perovskites.[3] These materials are at the forefront of research for next-generation optoelectronic devices, including solar cells and photodetectors, due to their potential for enhanced stability and tunable electronic properties.[3][4][5]

The quality of the HDDI-containing thin film is paramount to device performance. Spin coating is a widely adopted technique for depositing uniform thin films from a solution onto a flat substrate.[6] By precisely controlling the spin coating parameters, researchers can manipulate the film's thickness, crystallinity, and surface morphology. This document provides a comprehensive, field-proven guide to fabricating high-quality HDDI films, explaining the causality behind each procedural step to ensure reproducibility and success.

Essential Materials & Equipment

Proper preparation begins with sourcing high-purity materials and utilizing appropriate equipment. The following table summarizes the necessary components for the successful deposition of HDDI films.

| Category | Item | Recommended Specifications |

| Chemicals | Hexane-1,6-diamine Dihydroiodide (HDDI) | >95.0% Purity[1] |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | |

| Hellmanex™ III or similar detergent | 2% solution in deionized water | |

| Isopropyl Alcohol (IPA) | ACS Grade, ≥99.5% | |

| Acetone | ACS Grade, ≥99.5% | |

| Deionized (DI) Water | 18.2 MΩ·cm resistivity | |

| Substrates | FTO (Fluorine-doped Tin Oxide) Glass | or Glass, Silicon, ITO glass |

| Equipment | Spin Coater | Programmable, capable of 1000-8000 rpm |

| Hotplate | Digital, with temperature control up to 200°C | |

| Ultrasonic Bath | For substrate cleaning | |

| Nitrogen (N₂) or Compressed Air Gun | For drying substrates | |

| UV-Ozone Cleaner or Plasma Cleaner | For surface activation (Recommended) | |

| Analytical Balance | Readability of 0.1 mg | |

| Magnetic Stirrer | For solution preparation | |

| Micropipettes | For precise solution dispensing | |

| Glovebox or Dry Box | Inert atmosphere (N₂) with low O₂/H₂O levels |

Core Principles: The Science of Spin Coating

Spin coating is a multi-stage process governed by fluid dynamics and solvent evaporation. Understanding these stages is critical to controlling the final film properties.[7]

-

Dispensation: A small volume of the precursor solution is dispensed onto the center of a static or slowly rotating substrate.[6][8]

-

Acceleration: The substrate is rapidly accelerated to a set rotational speed. Centrifugal force drives the fluid radially outward.[7]

-

Spinning (Thinning): The substrate spins at a constant high speed. The majority of film thinning occurs here as viscous forces dominate and excess solution is flung from the edge.[8]

-

Evaporation: As the film thins, solvent evaporation becomes the dominant factor in determining the final film thickness and solidification.[7]

The final film thickness is primarily determined by the solution's viscosity and the spin speed of the thinning stage—higher speeds result in thinner films.[6][8]

Caption: Interplay of key spin coating parameters on film properties.

Protocol I: HDDI Precursor Solution Preparation

The quality of the precursor solution is a critical determinant of the final film's integrity. This protocol outlines the preparation of a standard HDDI solution.

Causality: The choice of solvent (or co-solvents like DMF/DMSO) is crucial for fully dissolving the HDDI salt to form a stable, homogeneous solution, which prevents the formation of aggregates or pinholes in the final film. Stirring and gentle heating ensure complete dissolution.

Step-by-Step Protocol:

-

Environment: Perform all solution preparation inside a glovebox or a fume hood to minimize exposure to ambient humidity and contaminants.

-

Solvent Preparation: A common solvent system for organic ammonium halides is a mixture of DMF and DMSO. A typical ratio is 4:1 (v/v) DMF:DMSO.

-

Concentration Calculation: Determine the desired molarity (e.g., 0.5 M). The molecular weight of HDDI (C₆H₁₈I₂N₂) is 372.03 g/mol .

-

Example for 2 mL of 0.5 M solution:

-

Moles needed = 0.5 mol/L * 0.002 L = 0.001 mol

-

Mass needed = 0.001 mol * 372.03 g/mol = 0.372 g (372 mg)

-

-

-

Dissolution: a. Add the calculated mass of HDDI powder to a clean, dry amber vial containing a small magnetic stir bar. b. Add the appropriate volume of the solvent (e.g., 2 mL of the 4:1 DMF:DMSO mixture). c. Place the vial on a magnetic stirrer and stir at a moderate speed (e.g., 300 rpm) at room temperature for at least 2-4 hours, or until the powder is fully dissolved. Gentle heating (40-60°C) can be applied to aid dissolution if necessary.

-

Filtration (Optional but Recommended): Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any microparticles or undissolved aggregates.

-

Storage: Store the solution in a sealed amber vial in a dark, dry environment. It is best to use freshly prepared solutions.

Protocol II: Substrate Cleaning & Preparation

A pristine substrate surface is non-negotiable for achieving a uniform, well-adhered film. The goal is to remove all organic and inorganic contaminants and create a hydrophilic surface.

Causality: Sonication in a detergent solution (like Hellmanex) physically and chemically removes organic residues.[9] Subsequent solvent rinses remove the detergent and any remaining contaminants. A final UV-Ozone or plasma treatment creates a high-energy, hydrophilic surface, which improves the wettability of the precursor solution, preventing it from de-wetting or beading up during deposition.[10]

Caption: Standard workflow for rigorous substrate cleaning.

Step-by-Step Protocol:

-

Place substrates in a specialized holder.

-

Gently scrub the substrate surfaces with a gloved hand or a lint-free swab using a 2% Hellmanex™ solution.[9]

-

Rinse thoroughly with DI water.

-

Place the holder in a beaker with 2% Hellmanex™ in DI water and sonicate for 15 minutes.[10]

-

Remove and rinse thoroughly with DI water multiple times to ensure all detergent is gone.

-

Place the holder in a beaker with acetone and sonicate for 15 minutes.[10]

-

Repeat the sonication step with Isopropyl Alcohol (IPA) for another 15 minutes.[9]

-

Thoroughly dry the substrates using a nitrogen or high-purity compressed air gun.

-

Immediately before use, treat the substrates with a UV-Ozone or plasma cleaner for 10-15 minutes to render the surface hydrophilic.[10][11]

-

Transfer the cleaned substrates directly to the spin coater to avoid re-contamination.

Protocol III: The Spin Coating Process

This protocol should be performed in a controlled environment, preferably an inert atmosphere glovebox, as humidity can significantly affect the crystallization of halide-based films.[10]

Causality: A two-step spin process is often employed. The first low-speed step ensures the solution spreads evenly across the substrate. The second high-speed step is the primary thinning phase, where the centrifugal force overcomes the solution's viscosity to achieve the target thickness.[8] The acceleration rate can influence film uniformity, especially on larger substrates.[7]

Step-by-Step Protocol:

-

Preparation: Ensure the spin coater bowl is clean. Place the cleaned substrate onto the center of the spin coater chuck and engage the vacuum to secure it.

-

Dispensation: Using a micropipette, dispense a sufficient volume of the HDDI precursor solution to cover approximately 75% of the substrate surface (e.g., 50-100 µL for a 25x25 mm substrate).[10] This should be done quickly and smoothly to avoid premature solvent evaporation.

-

Initiate Spin Program: Immediately start the pre-programmed spin coating recipe.

Example Spin Coating Parameters:

The following table provides starting parameters. These should be optimized based on the desired film thickness and the specific solution viscosity.

| Parameter | Program 1 (Thinner Film) | Program 2 (Thicker Film) | Justification |

| Step 1 Speed | 500 rpm | 500 rpm | Low-speed spread of the precursor solution. |

| Step 1 Time | 10 s | 10 s | Sufficient time for full coverage. |

| Step 1 Accel. | 500 rpm/s | 500 rpm/s | Gentle acceleration to avoid splashing. |

| Step 2 Speed | 4000 rpm | 1500 rpm | Higher speed expels more material, resulting in a thinner film.[6] |

| Step 2 Time | 40 s | 40 s | Allows the film to reach equilibrium thickness. |

| Step 2 Accel. | 2000 rpm/s | 1000 rpm/s | Rapid acceleration to the final thinning speed. |

-

Film Formation: During the high-speed step, you will observe interference color changes as the film thins, eventually stabilizing as the solvent evaporates.

-

Substrate Removal: Once the program is complete, disengage the vacuum and carefully remove the substrate with tweezers.

Protocol IV: Post-Deposition Thermal Annealing

Annealing is a critical step to remove residual solvent and promote the crystallization of the HDDI film.

Causality: Heating the film provides the thermal energy necessary for molecules to arrange into an ordered, crystalline structure.[12] This process also drives off any trapped, high-boiling-point solvents (like DMSO), which is essential for achieving good electronic properties. The temperature and duration must be carefully controlled; excessive heat can cause film degradation, while insufficient heat leads to incomplete crystallization and poor film quality.[13][14]

Step-by-Step Protocol:

-

Transfer: Immediately after spin coating, transfer the substrate to a calibrated digital hotplate pre-heated to the desired temperature.

-

Annealing: Anneal the film for the specified duration.

-

Recommended Temperature: 80°C - 120°C. A good starting point is 100°C.

-

Recommended Time: 10 - 30 minutes. A standard time is 15 minutes.

-

-

Cooling: After annealing, remove the substrate from the hotplate and allow it to cool to room temperature naturally before storage or further characterization.

Troubleshooting Common Spin Coating Issues

| Problem | Appearance | Likely Cause(s) | Suggested Solution(s) |

| Pinholes / Voids | Small circular defects in the film. | Particulate contamination; Incomplete precursor dissolution; Poor substrate wetting. | Filter the precursor solution; Ensure full dissolution; Improve substrate cleaning and use UV-Ozone treatment. |

| Comet Tails | Streaks radiating from a central point. | Particulate on the substrate surface disrupting fluid flow. | Improve substrate cleaning protocol; Work in a cleaner environment. |

| Center Thickening | Film is noticeably thicker in the center. | Insufficient spin speed or time; Solution dispensed too slowly. | Increase spin speed/time; Dispense solution more quickly before starting the spin. |

| Film De-wetting | Solution beads up and does not cover the substrate. | Substrate surface is hydrophobic (low surface energy). | Re-clean the substrate; Use UV-Ozone or plasma treatment immediately before coating.[10] |

| Hazy or Opaque Film | Film lacks transparency. | Incomplete solvent removal; Exposure to high humidity during spin/anneal. | Increase annealing time/temperature; Perform fabrication in an inert, dry atmosphere.[10] |

References

-

Enhancement of the environmental stability of perovskite thin films via AZ5214-photoresist and PMMA coatings. (n.d.). Optica Publishing Group. Retrieved from [Link]

-

Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. (2023). STAR Protocols. Retrieved from [Link]

-

High-Speed Vapor Transport Deposition of Perovskite Thin Films. (2019). ACS Publications. Retrieved from [Link]

-

The Effect of Atmospheric Cold Plasma Cleaning of FTO Substrates on the Quality of TiO2 Electron Transport Layers for Printed Carbon-Based Perovskite Solar Cells. (2021). Transactions of the VSB - Technical University of Ostrava, Materials Science Series. Retrieved from [Link]

-

Making thin films by spin coating. (n.d.). The Nonlinear Optics Home Page. Retrieved from [Link]

-

Polarization-enhanced photoelectric performance in a molecular ferroelectric hexane-1,6-diammonium pentaiodobismuth (HDA-BiI5)-based solar cell. (2020). Journal of Materials Chemistry C. Retrieved from [Link]

-

Spin Coat Theory. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

[NH3(CH2)6NH3]PbI4 as Dion–Jacobson phase bifunctional capping layer for 2D/3D perovskite solar cells with high efficiency and excellent UV stability. (2020). Journal of Materials Chemistry A. Retrieved from [Link]

-

Spin Coat Theory. (2023). Cost Effective Equipment. Retrieved from [Link]

-

A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment. (2015). International Journal of Research in Engineering and Technology. Retrieved from [Link]

-

Intermediate Phase Suppression with Long Chain Diammonium Alkane for High Performance Wide-Bandgap and Tandem Perovskite Solar Cells. (2024). Advanced Materials. Retrieved from [Link]

-

Determining the Annealing Temperature Dependency of Wetting and Mechanical Features on Fe3Si Films. (2023). Coatings. Retrieved from [Link]

-

The effect of annealing temperature and time on mechanical properties of crosslinked polyethylene film. (1997). Middle East Technical University. Retrieved from [Link]

-

Impact of annealing temperature on structural, electrical and optical properties of epitaxial GaN thin films grown on sapphire substrate. (2015). arXiv. Retrieved from [Link]

Sources

- 1. Hexane-1,6-diamine Dihydroiodide | CymitQuimica [cymitquimica.com]

- 2. Hexane-1,6-diamine Dihydroiodide | 20208-23-5 | TCI EUROPE N.V. [tcichemicals.com]

- 3. [NH3(CH2)6NH3]PbI4 as Dion–Jacobson phase bifunctional capping layer for 2D/3D perovskite solar cells with high efficiency and excellent UV stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Hexane-1,6-diammonium iodide 20208-23-5 [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. techno-press.org [techno-press.org]

- 7. Spin Coat Theory - Cost Effective Equipment [costeffectiveequipment.com]

- 8. Spin Coat Theory – Research Core Facilities [cores.research.utdallas.edu]

- 9. ossila.com [ossila.com]

- 10. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. confer.cz [confer.cz]

- 12. Determining the Annealing Temperature Dependency of Wetting and Mechanical Features on Fe3Si Films [mdpi.com]

- 13. open.metu.edu.tr [open.metu.edu.tr]

- 14. arxiv.org [arxiv.org]

Application Note: Fabricating High-Stability Dion-Jacobson (DJ) Quasi-2D Perovskite Solar Cells using Hexane-1,6-diamine Dihydroiodide (HDAI)

Executive Summary & Rationale

This application note details the fabrication of Dion-Jacobson (DJ) phase 2D/3D heterostructure perovskite solar cells utilizing Hexane-1,6-diamine Dihydroiodide (HDAI) as the organic spacer cation.

Unlike conventional Ruddlesden-Popper (RP) phases (e.g., using Butylammonium or Phenethylammonium) which rely on weak van der Waals forces between inorganic slabs, HDAI facilitates the formation of Dion-Jacobson phases . The HDA

Key Advantages of HDAI:

-

Elimination of van der Waals Gap: Improves structural rigidity and charge transport tunneling compared to RP phases.

-

Hydrophobic Shielding: The 6-carbon alkyl chain (C6) provides a critical moisture barrier, significantly enhancing environmental stability (T80 > 1000h).

-

Thermodynamic Stability: Higher formation energy of the DJ phase suppresses ion migration.

Material Chemistry & Mechanism[1]

The target material is a Quasi-2D perovskite defined by the general formula:

-

Low

( -

High

(

Structural Comparison (Graphviz Diagram)

Figure 1: Structural distinction between RP and DJ phases.[2][3] HDAI (Right) bridges slabs directly, enhancing stability.

Precursor Synthesis: HDAI Salt

While commercial HDAI is available, in-house synthesis is recommended for ultra-high purity required for defect-free crystallization.

Reagents:

-

1,6-Diaminohexane (98%+)

-

Hydroiodic acid (HI, 57 wt% in water, stabilized)

-

Ethanol (Anhydrous) & Diethyl Ether

Protocol:

-

Dissolution: Dissolve 10 mmol of 1,6-Diaminohexane in 20 mL of ethanol in a round-bottom flask at 0°C (ice bath).

-

Acidification: Dropwise add 22 mmol of HI (slight excess) while stirring vigorously. The reaction is exothermic; maintain temperature <5°C to prevent oxidation.

-

Precipitation: A white precipitate (

) will form. Stir for 2 hours. -

Washing: Recover the precipitate via rotary evaporation or vacuum filtration. Wash 3x with diethyl ether to remove unreacted iodine/amines.

-

Recrystallization: Recrystallize from hot ethanol/methanol mixture.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours. Store in a nitrogen-filled glovebox.[4]

Device Fabrication Protocol

Step 4.1: Substrate Preparation

-

Cleaning: Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

-

Activation: UV-Ozone treat for 15 minutes immediately before deposition.

Step 4.2: Precursor Solution ( Target)

To achieve the

-

Solvent: DMF:DMSO (4:1 volume ratio).

-

Concentration: 1.0 M (based on Pb).

| Component | Molar Ratio | Role |

| 1.0 | Inorganic Framework | |

| MAI (Methylammonium Iodide) | 0.8 | 3D Cation |

| HDAI (Hexane-1,6-diamine Dihydroiodide) | 0.2 | 2D Spacer (DJ Phase Former) |

Note: The ratio follows

Procedure:

-

Mix powders in the glovebox (

ppm, -

Add DMF:DMSO solvent.

-

Stir at 60°C for 2 hours until completely dissolved and clear (yellow/orange solution).

-

Filter through a 0.45 µm PTFE filter.

Step 4.3: Deposition (Anti-Solvent Method)

The crystallization kinetics of DJ phases are faster than RP phases due to the strong ionic bridging.

-

Static Dispense: Place 50 µL of precursor solution on the substrate.

-

Spin Cycle:

-

Step 1: 1000 rpm for 10s (Spreading).

-

Step 2: 4000 rpm for 30s (Thinning).

-

-

Anti-Solvent Dripping: At 20 seconds before the end of Step 2, quickly dispense 150 µL of Chlorobenzene (CB) or Anisole onto the spinning center.

-

Critical: The film should turn from transparent yellow to a semi-transparent brown instantly.

-

Step 4.4: Thermal Annealing

-

Temperature: 100°C.

-

Duration: 10 minutes.

-

Observation: The film will darken to a deep black/brown. HDAI films often appear smoother and more reflective than pure MAPbI3 due to preferred orientation.

Step 4.5: Top Contact Deposition

-

ETL: Spin coat PCBM (20 mg/mL in Chlorobenzene) at 1500 rpm for 30s.

-

Buffer: Spin coat BCP (0.5 mg/mL in IPA) at 4000 rpm for 30s.

-

Electrode: Thermally evaporate 100 nm Ag or Au at high vacuum (

Torr).

Process Workflow Diagram

Characterization & Quality Control

To validate the formation of the DJ phase and ensuring device quality, perform the following:

| Method | Expected Feature | Scientific Implication |

| XRD (X-Ray Diffraction) | Peaks at low angles ( | Confirms the formation of the 2D superlattice. The spacing corresponds to the length of the HDA cation. |

| PL (Photoluminescence) | Slight blue-shift vs. 3D MAPbI3; multiple peaks if phase segregation occurs. | Indicates quantum confinement effects. A clean, single peak suggests good phase purity (quasi-2D). |

| Contact Angle | Water contact angle > 75°. | Confirms the presence of hydrophobic hexyl chains at the surface (passivation effect). |

| SEM (Top View) | Pin-hole free, compact grains. | HDAI usually promotes vertical grain growth; look for fused grain boundaries. |

Troubleshooting & Optimization

Issue 1: HDAI Solubility

-

Symptom:[5][2][3][6][7][8][9][10] White precipitates in the precursor solution.

-

Cause: HDAI has lower solubility in pure DMF than MAI.

-

Fix: Increase DMSO ratio to 20-30%. Heat solution to 70°C before filtering.

Issue 2: Poor Film Morphology (Pinholes)

-

Cause: Crystallization is too fast due to the strong ionic interaction of the diamine.

-

Fix: Retard crystallization by adding a small amount of Ammonium Thiocyanate (

) or optimizing the anti-solvent drip timing (earlier drip = faster nucleation).

Issue 3: Low Short-Circuit Current (

-

Cause: The HDA organic layers are oriented parallel to the substrate, blocking charge transport.

-

Fix: Use Hot-Casting (pre-heat substrate to 100°C) to induce vertical orientation of the 2D slabs, facilitating charge transport through the inorganic framework.

References

-

Safdari, M., et al. (2016).[5] "Layered 2D alkyldiammonium lead iodide perovskites: synthesis, characterization, and use in solar cells." Journal of Materials Chemistry A.

-